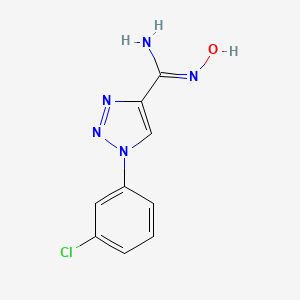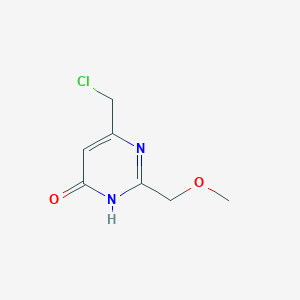![molecular formula C7H9N3O B1417645 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 859826-41-8](/img/structure/B1417645.png)
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to have inhibitory effects on certain kinases, which are proteins that play a key role in signal transduction pathways within cells .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves a series of chemical reactions . The process involves the design and synthesis of a novel series of 5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is complex, with several rings and functional groups . The structure is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one are primarily related to its inhibitory effects on certain kinases . These reactions result in the inhibition of these kinases, which can have significant effects on cellular processes .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Inhibitor Development
This compound has been utilized in the development of inhibitors targeting Erk2 (extracellular signal-regulated kinase 2), which plays a crucial role in the signal transduction pathways that mediate cellular responses to growth signals . The optimization of tetrahydropyridopyrimidine-based inhibitors can lead to potential treatments for diseases where Erk2 is implicated, such as cancer.
Chemical Synthesis: Building Block
The structure of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one serves as a versatile building block in organic synthesis. It can be used to prepare various complex molecules, including those with potential biological activities, such as PARP inhibitors , which are relevant in cancer therapy.
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one could involve further exploration of its potential therapeutic uses . This could include more detailed studies of its mechanism of action, as well as clinical trials to assess its efficacy and safety in humans .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCRTQZUZFLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)


